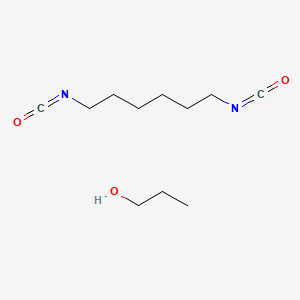
1,6-Diisocyanatohexane;propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,6-Diisocyanatohexane;propan-1-ol is a chemical compound that combines the properties of two distinct functional groups: isocyanates and alcohols. The compound is known for its versatility in various chemical reactions and its applications in multiple industries. The isocyanate group is highly reactive and can form strong bonds with various substrates, making it valuable in the production of polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,6-Diisocyanatohexane is typically synthesized through the phosgenation of hexamethylene diamine. The reaction involves the use of phosgene (COCl₂) as a reagent, which reacts with hexamethylene diamine to form the diisocyanate. The reaction is carried out under controlled conditions to ensure the complete conversion
Properties
CAS No. |
403613-30-9 |
|---|---|
Molecular Formula |
C11H20N2O3 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
1,6-diisocyanatohexane;propan-1-ol |
InChI |
InChI=1S/C8H12N2O2.C3H8O/c11-7-9-5-3-1-2-4-6-10-8-12;1-2-3-4/h1-6H2;4H,2-3H2,1H3 |
InChI Key |
LNLMWBUMERZPBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCO.C(CCCN=C=O)CCN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


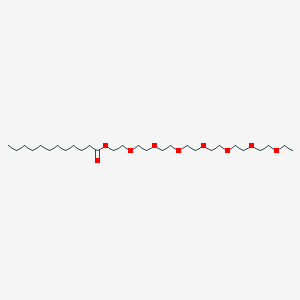
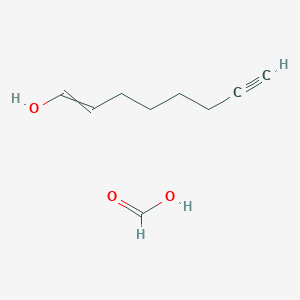

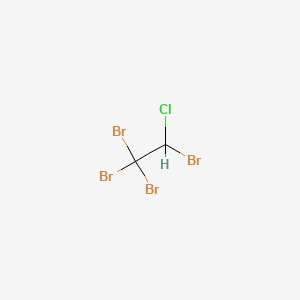
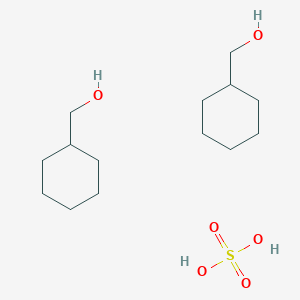
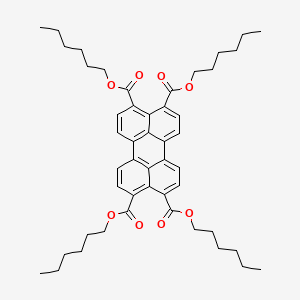
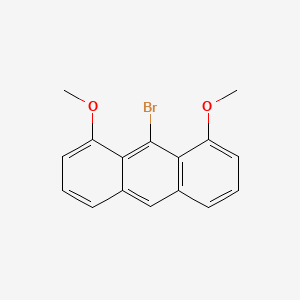
![N~1~,N~4~-Bis{[4-(aminomethyl)phenyl]methyl}benzene-1,4-dicarboxamide](/img/structure/B14248702.png)
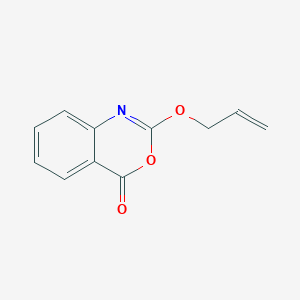



![[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfooxy-2,5-bis(sulfooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-4-yl] hydrogen sulfate](/img/structure/B14248740.png)

